(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
2-phenoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-2-10-21-15-9-8-14(27(19,23)24)11-16(15)26-18(21)20-17(22)12-25-13-6-4-3-5-7-13/h2-9,11H,1,10,12H2,(H2,19,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDMGHBJXMCHMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)COC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via a nucleophilic substitution reaction using an allyl halide in the presence of a base such as potassium carbonate.
Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride in the presence of a base like triethylamine.
Formation of the Final Product: The final step involves the condensation of the intermediate with 2-phenoxyacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer activities. It has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines, making it a candidate for further investigation as a therapeutic agent.
Medicine
In medicine, the compound’s anti-inflammatory properties are of particular interest. It has been evaluated for its ability to modulate inflammatory pathways, which could lead to the development of new treatments for inflammatory diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit bacterial enzymes essential for cell wall synthesis, leading to cell death. In anticancer applications, the compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals. Its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2(3H)-one derivatives: These compounds share the benzo[d]thiazole core and exhibit similar biological activities.
Phenoxyacetamide derivatives: Compounds with the phenoxyacetamide moiety are known for their antimicrobial and anticancer properties.
Sulfamoylbenzo[d]thiazole derivatives: These compounds combine the sulfamoyl and benzo[d]thiazole functionalities, offering a range of biological activities.
Uniqueness
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide is unique due to the presence of the allyl group, which enhances its reactivity and potential for further chemical modifications. Additionally, the combination of sulfamoyl and phenoxyacetamide groups provides a synergistic effect, enhancing its biological activities compared to similar compounds.
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thiazole ring, an allyl group, and a sulfonamide moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 365.44 g/mol. The structural components include:
- Thiazole Ring : Contributes to stability and reactivity.
- Allyl Group : Enhances lipophilicity, potentially improving bioavailability.
- Sulfonamide Moiety : Known for its antibacterial and antitumor properties.
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as new antimicrobial agents .
Antitumor Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the activation of caspase pathways and disruption of mitochondrial function . This property aligns with other benzo[d]thiazole derivatives known for their anticancer effects.
While the exact mechanism of action for this compound remains to be fully elucidated, it is believed to interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways . The sulfonamide group may play a crucial role in these interactions.
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives showed that modifications in the sulfonamide group significantly influenced antibacterial potency against Gram-positive and Gram-negative bacteria .
- Apoptosis Induction : In a controlled experiment, this compound was found to increase apoptotic markers in human cancer cell lines, indicating its potential utility in cancer therapy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₃O₄S |
| Molecular Weight | 365.44 g/mol |
| Antibacterial Activity | Effective against multiple strains |
| Antitumor Activity | Induces apoptosis in cancer cells |
Q & A
Basic Synthesis Optimization
Q: What are the key variables to optimize during the synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide? A: Critical variables include solvent systems (e.g., toluene:water ratios for reflux), reaction time (monitored via TLC with hexane:ethyl acetate 9:1), and purification methods (e.g., ethanol crystallization or ethyl acetate extraction). For example, sodium azide-mediated substitutions require precise stoichiometry (1.5 eq NaN₃) and reflux duration (5–7 h) to avoid side products like diazo compounds. Post-reaction quenching with crushed ice ensures stability of intermediates .
Advanced Synthesis: Catalytic Efficiency
Q: How can catalytic systems improve yield in the cyclization steps of this compound? A: Transition-metal catalysts (e.g., Pd/C or CuI) can enhance allylation or thiazole ring formation. For instance, phosphorous oxychloride (POCl₃) at 250°C facilitates cyclization of thiazole intermediates, but microwave-assisted synthesis may reduce reaction time and improve regioselectivity. Solvent choice (DMSO vs. DMF) also impacts reaction kinetics and byproduct formation .
Basic Characterization Techniques
Q: Which spectroscopic methods are essential for confirming the structure of this compound? A:
- ¹H/¹³C NMR: Key peaks include δ 7.2–8.1 ppm (aromatic protons), δ 4.5–5.5 ppm (allyl and phenoxy groups), and δ 2.1–3.5 ppm (sulfamoyl NH₂).
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 433.9).
- Elemental Analysis: Carbon/nitrogen ratios validate purity (e.g., Calcd: C 62.56%, H 4.31%, N 18.24%; Found: C 62.50%, H 4.32%, N 18.28%) .
Advanced Analysis: Tautomerism and Isomerism
Q: How can tautomeric equilibria between (Z) and (E) isomers be resolved? A: Use VT-NMR (variable-temperature NMR) to monitor dynamic interconversion. DFT calculations (B3LYP/6-31G*) predict energy barriers, while UV-Vis titration (e.g., bathochromic shifts at 450 nm) identifies dominant tautomers. X-ray crystallography provides definitive proof of stereochemistry .
Biological Activity Evaluation
Q: What methodologies assess the compound’s antimicrobial or anticancer potential? A:
- In vitro assays: MIC (minimum inhibitory concentration) against Gram-positive bacteria (e.g., S. aureus) or MTT assays on cancer cell lines (e.g., HepG2).
- Docking studies: AutoDock Vina predicts binding to targets like DNA gyrase or tubulin (docking scores ≤ -8.5 kcal/mol).
- Selectivity: Compare activity against normal cell lines (e.g., HEK293) to calculate therapeutic indices .
Analytical Method Development
Q: How can stability and purity be assessed under varying conditions? A:
- HPLC-PDA: Use C18 columns (ACN:water gradient) to monitor degradation products.
- Accelerated stability studies: Expose samples to 40°C/75% RH for 4 weeks; quantify impurities via LC-MS.
- Thermogravimetric Analysis (TGA): Determine decomposition points (>250°C confirms thermal stability) .
Addressing Data Contradictions
Q: How to resolve discrepancies in reported bioactivity or spectral data? A:
- Replicate synthesis: Ensure identical reaction conditions (e.g., anhydrous solvents, inert atmosphere).
- 2D NMR (COSY, HSQC): Assign overlapping signals (e.g., allyl vs. phenoxy protons).
- Cross-validate with independent labs: Share samples for parallel characterization .
Computational Modeling
Q: What in silico approaches predict the compound’s mechanism of action? A:
- Molecular Dynamics (MD): Simulate binding to STING protein (AGROBIO server, 100 ns trajectories).
- ADME Prediction: SwissADME estimates bioavailability (%ABS >60) and BBB permeability.
- DFT: Calculate frontier molecular orbitals (HOMO-LUMO gap ≤4 eV) to assess reactivity .
Toxicity and In Vivo Translation
Q: What preclinical models evaluate toxicity and pharmacokinetics? A:
- Acute toxicity: OECD Guideline 423 in rodents (LD₅₀ >2000 mg/kg).
- Pharmacokinetics: IV/PO dosing in rats; measure Cₘₐₓ and t₁/₂ via LC-MS/MS.
- Metabolite profiling: Incubate with liver microsomes to identify Phase I/II metabolites .
Mechanistic Studies
Q: How to elucidate the molecular target of this compound? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
